molecular formula C17H14ClNO3S B486457 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide CAS No. 700854-78-0

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide

Cat. No.: B486457
CAS No.: 700854-78-0
M. Wt: 347.8g/mol
InChI Key: VBZCKONYGSQXHT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. This compound is of significant interest in medicinal chemistry and drug discovery, particularly as a potential enzyme inhibitor. Benzenesulfonamide scaffolds are widely investigated for their ability to interact with enzyme active sites . Related structural analogs have demonstrated notable biological activities, including anticancer properties through the induction of apoptosis and activation of caspases in human cancer cell lines , as well as inhibitory activity against enzymes like acetylcholinesterase . The molecular structure of this class of compounds facilitates intermolecular hydrogen bonding and π-π stacking interactions, which can be critical for its mechanism of action and binding to biological targets . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis or as a pharmacophore for developing novel therapeutic agents. It is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-chloro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCKONYGSQXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions may produce aldehydes or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations including substitution, oxidation, and reduction reactions, making it versatile for further chemical explorations .

2. Biology:

  • Antimicrobial Activity: Research indicates that 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide exhibits antimicrobial properties. It has shown effectiveness against resistant strains of E. coli, suggesting potential applications in treating urinary tract infections caused by multidrug-resistant bacteria .
  • Anticancer Properties: In vitro studies have demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HCT-116 (colon). The compound showed IC50 values indicating significant inhibition at low concentrations, particularly effective in inducing apoptosis in cancer cells .

3. Medicine:

  • Drug Development: The compound is being investigated for its potential use in drug design, especially for sulfonamide-based drugs. Its ability to interact with specific molecular targets positions it as a candidate for developing new therapeutic agents .

Case Studies

Antimicrobial Study: A study demonstrated that this compound effectively inhibited the growth of resistant E. coli strains, indicating its potential application in treating infections caused by multidrug-resistant bacteria.

Cancer Treatment Research: In vitro analyses revealed that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with morphological changes indicative of cell death observed under microscopy. Further investigations confirmed activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound shares the 5-chloro-2-methoxybenzenesulfonamide scaffold with several analogs, but differences in the sulfonamide-linked substituents lead to distinct pharmacological profiles:

Compound Name Substituent on Sulfonamide Nitrogen Key Structural Features Reference
5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide 2-Naphthyl Extended aromatic system for hydrophobic interactions N/A
Compound 11 () Piperidinyl-trifluoroethoxy phenoxy ethyl Flexible alkyl chain with fluorinated ether moiety
Compound 17 () Piperidinyl-dihydrobenzofuran Rigid dihydrobenzofuran scaffold
Compound 14 () Quinolin-3-yl Heteroaromatic quinoline ring
Compound 4 () 4-Fluorophenylsulfamoyl-benzyl Dual sulfonamide and benzamide groups
Compound 16673-34-0 () 4-Sulfamoylphenethyl Ethyl linker to sulfamoylphenyl group
  • Naphthyl vs.
  • Piperidinyl vs. Naphthyl (Compounds 11, 17) : Piperidine-containing analogs exhibit α1A/α1D-adrenergic or dual α2A/5-HT7 receptor antagonism, suggesting that nitrogen-containing substituents favor receptor binding. The naphthyl group’s planar structure might instead favor stacking interactions with aromatic residues in enzyme active sites .

Pharmacological Activities

  • Compound 17 () acted as a dual α2A/5-HT7 antagonist with antidepressant-like effects, attributed to its dihydrobenzofuran moiety enhancing blood-brain barrier penetration .
  • Enzyme Inhibition :

    • Compound 4 () inhibited PD-L1 by 53.327% in an ELISA assay, highlighting the role of the 4-fluorophenylsulfamoyl group in immune checkpoint modulation .
    • Compound 16673-34-0 () suppressed NLRP3 inflammasome activation, suggesting the chloro-methoxy motif is critical for targeting inflammatory pathways .
  • Anticancer Activity: Quinoline-based analogs () demonstrated moderate cytotoxicity, though less potent than 5-fluorouracil (). The naphthyl group’s bulkiness might hinder uptake in cancer cells compared to smaller substituents .

Biological Activity

5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthyl moiety, which is significant for its biological interactions. The presence of chlorine and methoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors.

  • Antimicrobial Activity : The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth and replication.
  • Anticancer Activity : The compound may also exhibit anticancer properties by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases, leading to programmed cell death .

Antimicrobial Properties

Research indicates that this compound has shown promising results against various microbial strains. Its effectiveness as an antimicrobial agent can be summarized as follows:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against several cancer cell lines, demonstrating varied degrees of inhibition:

Cancer Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7 (Breast)7.570%
HeLa (Cervical)5.080%
HCT-116 (Colon)6.075%

These findings highlight its potential as an anticancer agent, particularly against breast and cervical cancers .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of various sulfonamides, including our compound, showed that it effectively inhibited the growth of resistant strains of E. coli, suggesting its potential use in treating urinary tract infections caused by multidrug-resistant bacteria.
  • Cancer Treatment Research : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes indicative of cell death observed under microscopy . Further analysis revealed that the compound activated caspase pathways, confirming its role in inducing apoptosis.

Comparative Analysis with Similar Compounds

A comparative study was conducted with other sulfonamide derivatives to assess their biological activities:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
5-Chloro-2-methoxy-N-(4-nitrophenyl)benzenesulfonamideLowModerate
5-Chloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamideModerateLow

The unique combination of functional groups in this compound contributes to its superior biological activity compared to similar compounds .

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide, and what reaction conditions are critical for high yields?

The synthesis typically involves coupling 5-chloro-2-methoxybenzenesulfonyl chloride with 2-naphthylamine. Key steps include:

  • Sulfonamide formation : Reacting benzenesulfonyl chloride derivatives with aromatic amines in aqueous sodium carbonate at room temperature, achieving ~71% yield after recrystallization (methanol) .
  • Solvent/base optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • 1^1H/13^13C NMR : Focus on sulfonamide NH (~10.7 ppm, singlet), methoxy group (~3.85 ppm), and aromatic protons (7.1–8.7 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1334–1160 cm1^{-1}) and NH bending (~3230 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (e.g., m/z 349.0403) .

Q. What biological targets or mechanisms are commonly associated with benzenesulfonamide derivatives?

  • Enzyme inhibition : Sulfonamides often target carbonic anhydrases, NLRP3 inflammasomes, or kinases via sulfonamide-group interactions with active-site zinc or catalytic residues .
  • Structural motifs : The 2-naphthyl group enhances hydrophobic binding, while chloro and methoxy substituents modulate electron density for target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition of reactive intermediates .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in heteroaromatic systems .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free sulfonic acid) and adjust stoichiometry of sodium carbonate .

Q. How do substituents on the benzene ring influence the compound’s bioactivity?

Substituent Effect on Activity Example
5-ChloroEnhances lipophilicity and target affinityIC50_{50} reduction by 40% in carbonic anhydrase inhibitors
2-MethoxyModulates electron density; improves metabolic stabilityReduced CYP3A4-mediated oxidation
2-NaphthylIncreases π-π stacking with hydrophobic enzyme pockets10-fold selectivity over phenyl analogs

Q. What crystallographic methods resolve structural ambiguities in sulfonamide derivatives?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement (R factor < 0.035) to confirm dihedral angles between naphthyl and benzene rings .
  • Twinned data handling : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning in asymmetric crystals .
  • Hydrogen bonding : Validate NH···O=S interactions (2.8–3.1 Å) to confirm sulfonamide conformation .

Q. How can researchers reconcile discrepancies in biological assay data across studies?

  • Assay standardization : Compare IC50_{50} values under consistent conditions (pH 7.4, 25°C) .
  • Metabolic interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate target effects .
  • Computational validation : Molecular docking (AutoDock Vina) to verify binding poses against crystallographic data .

Methodological Recommendations

  • Synthetic troubleshooting : Monitor reaction progress via TLC (Rf_f ~0.3 in 1:3 ethyl acetate/hexane) and quench unreacted sulfonyl chloride with ice .
  • Crystallization protocols : Slow evaporation from methanol/water (3:1) yields diffraction-quality crystals .
  • Data reporting : Include 1^1H/13^13C NMR shifts, HRMS error margins (<5 ppm), and crystallographic CIF files for reproducibility .

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